molecular formula C12H10O2 B14418448 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one CAS No. 80077-36-7

1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one

Cat. No.: B14418448
CAS No.: 80077-36-7
M. Wt: 186.21 g/mol
InChI Key: DWPGGWHIAKHGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one is an organic compound that features a unique combination of functional groups, including an oxirane (epoxide) ring, a phenyl group, and a propynone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one typically involves the reaction of 2-methyloxirane with a suitable phenylpropynone precursor. One common method involves the use of a base-catalyzed epoxidation reaction, where the oxirane ring is formed by the reaction of an alkene with a peracid. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at low temperatures to ensure the stability of the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyloxiran-2-yl)-3-phenylprop-2-yn-1-one involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and the study of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an oxirane ring and a propynone moiety allows for a wide range of chemical transformations and applications in various fields .

Properties

CAS No.

80077-36-7

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-(2-methyloxiran-2-yl)-3-phenylprop-2-yn-1-one

InChI

InChI=1S/C12H10O2/c1-12(9-14-12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,9H2,1H3

InChI Key

DWPGGWHIAKHGEC-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)C#CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.